molecular formula C11H21NO B3098784 4-Methyl-1-(piperidin-1-YL)pentan-1-one CAS No. 1342956-55-1

4-Methyl-1-(piperidin-1-YL)pentan-1-one

Cat. No. B3098784
Key on ui cas rn: 1342956-55-1
M. Wt: 183.29 g/mol
InChI Key: OLEKOHZAOLNNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604069B2

Procedure details

4-Methylvaleric acid (238 g) and DMF (833 mL) were mixed. After an addition of piperidine (233 mL), HOBt.H2O (361 g) and WSC.HCl (452 g) to the mixture at ice temperature, the resulting mixture was stirred at RT overnight. To the reaction was added water (1000 mL) at ice temperature and the resulting mixture was extracted with toluene (500 mL×2). The organic layer was washed with aqueous 10 w/v % sodium carbonate (500 mL+300 mL) and water (500 mL×2). The organic layer was concentrated in vacuo to give the title compound (414.29 g) as a crude product.
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
833 mL
Type
solvent
Reaction Step One
Quantity
233 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
452 g
Type
reactant
Reaction Step Four
Name
Quantity
361 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=O.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl>O.CN(C=O)C>[CH3:8][CH:2]([CH3:1])[CH2:3][CH2:4][C:5]([N:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
238 g
Type
reactant
Smiles
CC(CCC(=O)O)C
Name
Quantity
833 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
233 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
452 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
361 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with toluene (500 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with aqueous 10 w/v % sodium carbonate (500 mL+300 mL) and water (500 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(=O)N1CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 414.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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